molecular formula C13H16N4O2S2 B2836765 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 1172394-65-8

1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2836765
CAS No.: 1172394-65-8
M. Wt: 324.42
InChI Key: SEBRLXIYGXKSDF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenethyl group attached to a thiadiazole ring, which is further substituted with a methylthio group and a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common approach is to start with 4-methoxyphenethylamine, which undergoes a reaction with thiocyanate to form an intermediate thiadiazole derivative. This intermediate is then treated with methylthio reagents and urea to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The phenethyl group can be oxidized to form corresponding alcohols or ketones.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: 4-Methoxyphenylacetic acid, 4-Methoxyphenylacetone.

  • Reduction Products: 4-Methoxyphenethylamine.

  • Substitution Products: Various substituted thiadiazoles.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects involves interaction with specific molecular targets. The phenethyl group may interact with enzymes or receptors, while the thiadiazole ring can modulate biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to its specific structural features. Similar compounds include:

  • 4-Methoxyphenethylamine: Lacks the thiadiazole and urea moieties.

  • Thiadiazole derivatives: May lack the phenethyl group or the methoxy substituent.

  • Urea derivatives: May lack the thiadiazole ring or the methoxy group.

Biological Activity

1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,3,4-thiadiazole compounds demonstrated that those with specific substitutions showed enhanced activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-...E. coli, S. aureus15-20
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-aminePseudomonas aeruginosa, Bacillus18-22
5-(methylthio)-1,3,4-thiadiazoleBacillus cereus, Aspergillus16-19

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells .

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of several thiadiazole derivatives were assessed using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects.

Table 2: Cytotoxicity Data for Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-...MCF-70.28
5-(methylthio)-1,3,4-thiadiazoleA5490.52
5-(4-chlorophenyl)-1,3,4-thiadiazoleSK-MEL-24.27

The anticancer activity of thiadiazoles is believed to be linked to their ability to interact with cellular targets such as tubulin and various signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies have shown that these compounds can bind effectively to tubulin's colchicine site, inhibiting microtubule polymerization .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-19-10-5-3-9(4-6-10)7-8-14-11(18)15-12-16-17-13(20-2)21-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBRLXIYGXKSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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